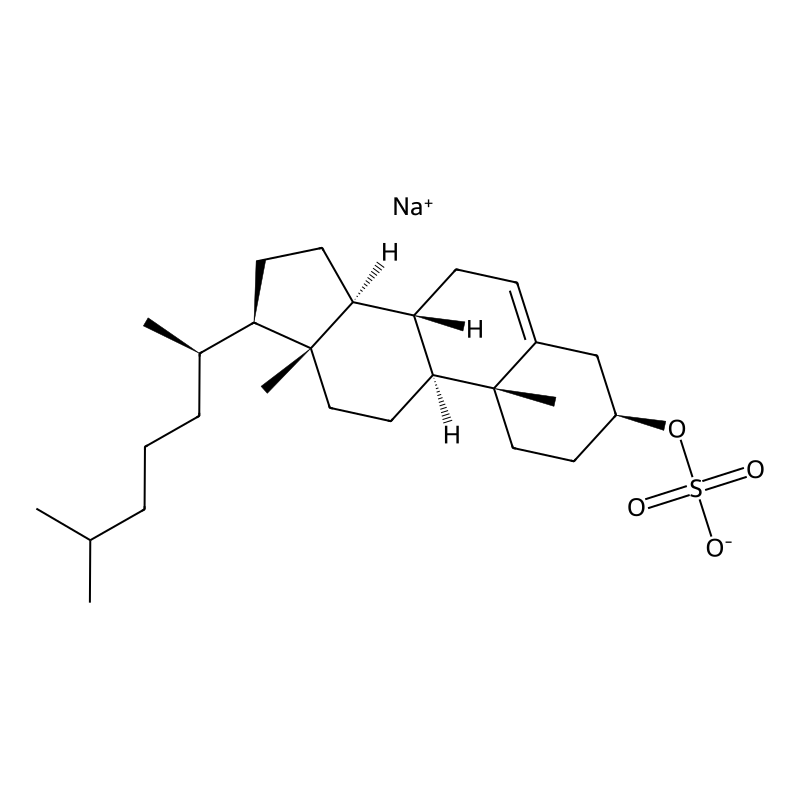Sodium cholesteryl sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Source of Cholesterol:
Sodium cholesteryl sulfate serves as a source of cholesterol in specific scientific research applications. It has been used in the preparation of Edgar's growth medium, essential for culturing and manipulating embryonic cells. This application is crucial in developmental biology research, allowing scientists to study the formation and differentiation of various cell types during early development [].
Sodium cholesteryl sulfate is a chemical compound with the molecular formula and a CAS number of 2864-50-8. It is a sodium salt derived from cholesteryl sulfate, which is an endogenous sterol component of cell membranes. This compound plays a significant role in various biological processes, including lipid metabolism and steroid synthesis. Sodium cholesteryl sulfate is characterized by its ability to form clear, colorless solutions in chloroform-methanol mixtures at concentrations of 10 mg/ml .
Sodium cholesteryl sulfate acts as a reservoir for cholesterol within cells. The enzyme STS controls its availability by converting it back to free cholesterol when needed []. Studies suggest sodium cholesteryl sulfate might also play a role in sperm maturation and fertilization by affecting sperm membrane fluidity [].
Future Research Directions
Research on sodium cholesteryl sulfate is ongoing, with a focus on understanding its involvement in:
Sodium cholesteryl sulfate exhibits several biological activities. It modulates lipid metabolism and plays a crucial role in steroid synthesis and protein activity regulation . Studies have shown that it can partially inhibit thrombin-mediated fibrinogen activation, indicating potential implications in coagulation processes . Furthermore, its presence in cell membranes suggests involvement in cellular signaling pathways and membrane integrity.
The synthesis of sodium cholesteryl sulfate typically involves the sulfation of cholesterol, followed by neutralization with sodium hydroxide or sodium carbonate to form the sodium salt. The process may include the following steps:
- Sulfation: Cholesterol is treated with sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
- Neutralization: The resultant cholesteryl sulfate is neutralized with sodium hydroxide or sodium carbonate.
- Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity sodium cholesteryl sulfate.
Sodium cholesteryl sulfate has diverse applications across various fields:
- Pharmaceuticals: Used in formulations for drug delivery systems due to its ability to modulate lipid interactions.
- Biological Research: Serves as a tool for studying membrane dynamics and lipid metabolism.
- Cosmetics: Incorporated into skincare products for its potential benefits in skin barrier function.
Research indicates that sodium cholesteryl sulfate interacts with various biomolecules, affecting their functionality and stability. For instance, it has been shown to influence the activity of enzymes involved in lipid metabolism and alter membrane properties, which can impact cellular signaling pathways . These interactions are crucial for understanding its role in physiological processes and potential therapeutic applications.
Sodium cholesteryl sulfate shares similarities with several other sulfated sterols, including:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Cholesterol sulfate | Naturally occurring sterol; involved in membrane dynamics. | |
| Sodium deoxycholate | Bile salt; plays a role in fat digestion and absorption. | |
| Sodium taurocholate | C_{26}H_{45NaO_7S | Bile salt; important for emulsifying dietary fats. |
Uniqueness of Sodium Cholesteryl Sulfate
Sodium cholesteryl sulfate is unique due to its specific structural features that distinguish it from other sulfated sterols. Its role as an endogenous component of cell membranes highlights its importance in maintaining cellular integrity and function. Unlike bile salts such as sodium deoxycholate and sodium taurocholate, which primarily aid in digestion, sodium cholesteryl sulfate's functions are more closely linked to metabolic regulation and cellular signaling.








